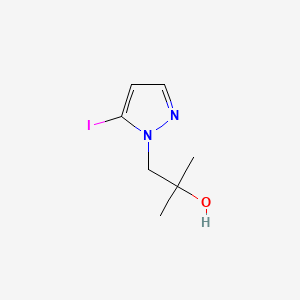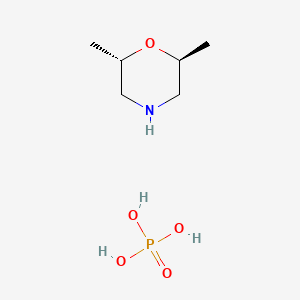
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and methylating agents.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (2S,6S)-2,6-dimethylmorpholine.
Addition of Phosphoric Acid: The purified (2S,6S)-2,6-dimethylmorpholine is then reacted with phosphoric acid to form the final compound.
Industrial Production Methods
In industrial settings, the production of (2S,6S)-2,6-dimethylmorpholine;phosphoric acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: It is utilized in various industrial processes, including the production of polymers, coatings, and specialty chemicals.
作用机制
The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry but different functional groups.
(2R,6R)-Hydroxynorketamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is unique due to its specific combination of methyl groups and phosphoric acid, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity set it apart from other similar compounds.
属性
分子式 |
C6H16NO5P |
|---|---|
分子量 |
213.17 g/mol |
IUPAC 名称 |
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid |
InChI |
InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1 |
InChI 键 |
YUULYJKSZPYHAJ-GEMLJDPKSA-N |
手性 SMILES |
C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O |
规范 SMILES |
CC1CNCC(O1)C.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


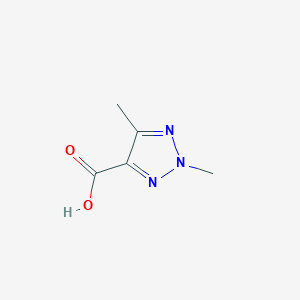
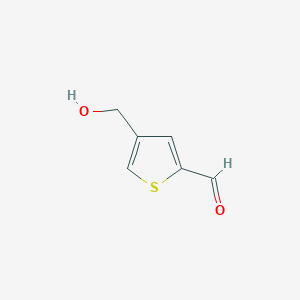

![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
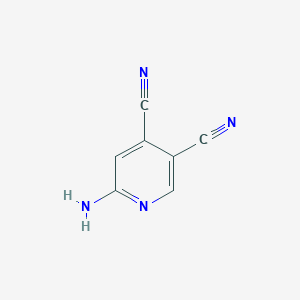

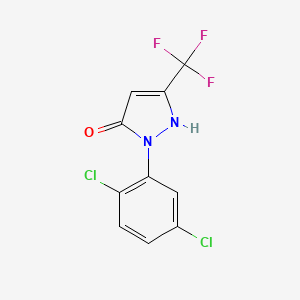
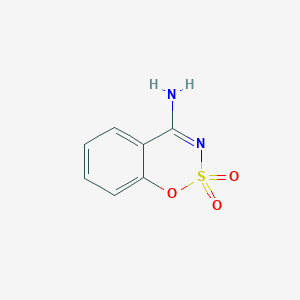
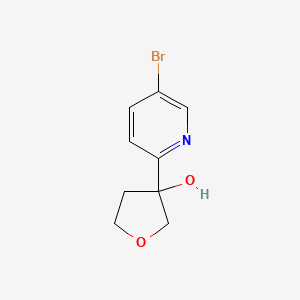
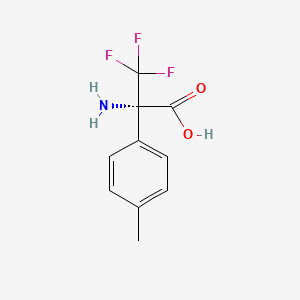
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
